

In-Depth Technical Guide: 3-Ethyl-4-nitropyridine 1-oxide

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Compound of Interest

Compound Name: 3-Ethyl-4-nitropyridine 1-oxide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Ethyl-4-nitropyridine 1-oxide**, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly available literature, this document consolidates available information, including its chemical identity, a plausible synthetic route based on established protocols for analogous compounds, and its potential biological significance. The guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential and chemical properties of substituted nitropyridine N-oxides.

Chemical Identity and Properties

3-Ethyl-4-nitropyridine 1-oxide is a derivative of pyridine N-oxide with an ethyl group at the 3-position and a nitro group at the 4-position. The N-oxide functional group significantly influences the electronic properties of the pyridine ring, making it a versatile scaffold in organic synthesis.

Table 1: Chemical Identifiers and Predicted Properties

Property	Value	Source
CAS Number	35363-12-3	[1]
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[2]
Molecular Weight	168.15 g/mol	
IUPAC Name	3-ethyl-4-nitro-1-oxidopyridin-1-ium	[2]
SMILES	<chem>CCC1=C(C=C--INVALID-LINK--[O-])--INVALID-LINK--[O-]</chem>	[2]
InChI	InChI=1S/C7H8N2O3/c1-2-6-5-8(10)4-3-7(6)9(11)12/h3-5H,2H2,1H3	[2]
Predicted XlogP	0.5	[2]

Note: Most physicochemical properties beyond what is listed in Table 1 are not readily available in the cited literature. Researchers are advised to perform experimental characterization.

Experimental Protocols: A Plausible Synthetic Approach

A detailed experimental protocol for the synthesis of **3-Ethyl-4-nitropyridine 1-oxide** is not explicitly described in the reviewed literature. However, based on established procedures for the synthesis of structurally similar compounds, such as 3-methyl-4-nitropyridine-1-oxide, a two-step synthetic route is proposed. This involves the N-oxidation of 3-ethylpyridine followed by nitration of the resulting 3-ethylpyridine 1-oxide.

Step 1: Synthesis of 3-Ethylpyridine 1-oxide

The N-oxidation of 3-ethylpyridine can be achieved using various oxidizing agents. A common and effective method involves the use of hydrogen peroxide in glacial acetic acid.

Materials:

- 3-Ethylpyridine
- Glacial Acetic Acid
- 30% Hydrogen Peroxide
- Sodium Carbonate (anhydrous)
- Chloroform

Procedure:

- In a round-bottom flask, dissolve 3-ethylpyridine in glacial acetic acid.
- With stirring and cooling, slowly add 30% hydrogen peroxide to the mixture.
- Heat the reaction mixture at 70-80°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, remove the excess acetic acid and water under reduced pressure.
- Neutralize the residue with a saturated solution of sodium carbonate.
- Extract the aqueous layer with chloroform.
- Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-ethylpyridine 1-oxide.

Step 2: Nitration of 3-Ethylpyridine 1-oxide to 3-Ethyl-4-nitropyridine 1-oxide

The nitration of the pyridine ring at the 4-position is facilitated by the N-oxide group. A mixture of concentrated sulfuric acid and fuming nitric acid is a standard nitrating agent for this transformation.

Materials:

- 3-Ethylpyridine 1-oxide
- Concentrated Sulfuric Acid
- Fuming Nitric Acid
- Ice
- Sodium Carbonate

Procedure:

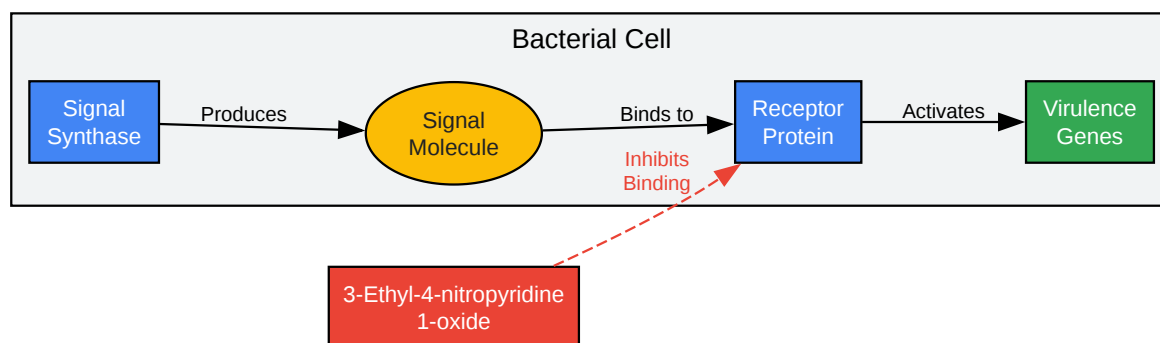
- Carefully add 3-ethylpyridine 1-oxide to concentrated sulfuric acid while cooling in an ice bath.
- To this solution, slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid, maintaining a low temperature.
- After the addition is complete, heat the reaction mixture at 90-100°C for several hours. Monitor the reaction by TLC.
- Pour the cooled reaction mixture onto crushed ice.
- Carefully neutralize the solution with a saturated solution of sodium carbonate until the product precipitates.
- Collect the solid product by filtration, wash with cold water, and dry.
- The crude product can be further purified by recrystallization from a suitable solvent such as acetone or ethanol.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on **3-Ethyl-4-nitropyridine 1-oxide** were identified, the bioactivity of the parent compound, 4-nitropyridine N-oxide, provides valuable insights into its potential therapeutic applications.

Antimicrobial Activity: Quorum Sensing Inhibition

4-Nitropyridine N-oxide has been reported to exhibit antibacterial activity, notably as a quorum sensing inhibitor in *Pseudomonas aeruginosa*.^[3] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. By interfering with this signaling pathway, quorum sensing inhibitors can prevent the formation of biofilms and the expression of virulence factors, making bacteria more susceptible to antibiotics and host immune responses. It is plausible that **3-Ethyl-4-nitropyridine 1-oxide** retains this inhibitory activity.



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Caption: Proposed mechanism of quorum sensing inhibition.

Safety and Handling

Specific toxicity data for **3-Ethyl-4-nitropyridine 1-oxide** is not available. However, related compounds like 4-nitropyridine N-oxide are known to be toxic.^[4] Therefore, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.

Conclusion

3-Ethyl-4-nitropyridine 1-oxide represents a potentially valuable scaffold for the development of new therapeutic agents, particularly in the area of antimicrobial research. While there is a notable lack of specific experimental data for this compound, this guide provides a solid starting point for researchers by outlining its chemical identity, a plausible synthetic route, and its likely biological activity based on structurally related molecules. Further investigation into the

synthesis, characterization, and biological evaluation of **3-Ethyl-4-nitropyridine 1-oxide** is warranted to fully elucidate its potential in drug discovery.

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